Lipophilicity Control: 1-Chloromethanesulfonylazepane vs. 4-Ethyl Azepane Analog
The unsubstituted azepane scaffold delivers a logP value 0.31 units lower than the 4‑ethyl congener, reducing lipophilicity‑driven off‑target binding risk [1] .
(target less lipophilic)
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 [1] |
| Comparator Or Baseline | 1-((Chloromethyl)sulfonyl)-4-ethylazepane: logP = 1.71 |
| Quantified Difference | ΔlogP = –0.31 (target less lipophilic) |
| Conditions | Computed (PubChem XLogP3) vs. measured (Fluorochem), pH not specified |
Why This Matters
Lower logP improves aqueous solubility and reduces non‑specific protein binding, which is critical in early‑stage CNS and systemic exposure profiling.
- [1] PubChem CID 23010481, 1-Chloromethanesulfonylazepane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118767-59-2 (accessed 2026-05-13). View Source
